REACTION_CXSMILES
|
[Na+].[F:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([S:15]([O-])(=[O:17])=[O:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.S(Cl)([Cl:23])=O>CN(C)C=O>[F:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([S:15]([Cl:23])(=[O:17])=[O:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1 |f:0.1|
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Name
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4-(4-fluoro-benzyloxy)-benzenesulfonic acid sodium salt
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Quantity
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13 g
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Type
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reactant
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Smiles
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[Na+].FC1=CC=C(COC2=CC=C(C=C2)S(=O)(=O)[O-])C=C1
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Name
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|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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a gentle reflux for 8 hours
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Duration
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8 h
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Type
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CONCENTRATION
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Details
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The mixture was concentrated to a yellow solid which
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to 11.2 g of 4-(4-fluorobenzyloxy)benzenesulfonyl chloride as a light yellow solid
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Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(COC2=CC=C(C=C2)S(=O)(=O)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |